

Technical Support Center: Handling (2R)-2-Amino-6-Hydroxyhexanoic Acid

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Compound of Interest

Compound Name: (2R)-2-amino-6-hydroxyhexanoic acid
Cat. No.: B8060925

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Topic: Prevention of Intramolecular Lactonization (Epsilon-Lactone Formation) Document ID: TS-6HNL-001 Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers

Executive Summary: The Epsilon-Lactone Challenge

(2R)-2-amino-6-hydroxyhexanoic acid (also known as 6-Hydroxynorleucine) contains a primary hydroxyl group at the C6 position and a carboxylic acid at C1. While 7-membered rings (ϵ -lactones) are thermodynamically less favorable than 5- or 6-membered rings (γ - and δ -lactones) due to entropic factors and ring strain, lactonization is a critical risk under two specific conditions:

- **Carboxyl Activation:** During peptide coupling or esterification, the activated carboxyl group becomes highly susceptible to nucleophilic attack by the pendant C6-hydroxyl group.
- **Acidic Dehydration:** Prolonged storage in acidic aqueous media or exposure to strong dehydrating agents can shift the equilibrium toward the lactone or linear oligomers.

This guide details the mechanistic pathways of this side reaction and provides self-validating protocols to prevent it.

Mechanistic Insight & Visualization

The following diagram illustrates the competition between the desired reaction (e.g., peptide coupling), the unwanted intramolecular cyclization (Lactonization), and intermolecular polymerization (Oligomerization).

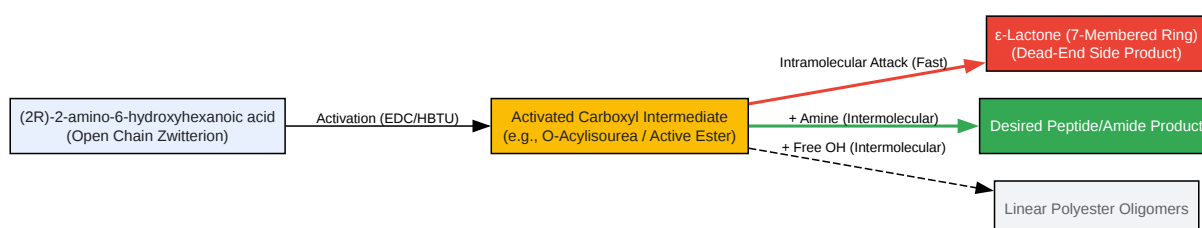


Figure 1: Competitive pathways during activation of 6-Hydroxynorleucine.

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[1]

Troubleshooting Guide & FAQs

Section A: Peptide Synthesis & Coupling

Q1: I am seeing a mass shift of -18 Da during the coupling of Fmoc-6-hydroxynorleucine. What is happening? Diagnosis: This indicates the loss of water, confirming the formation of the ϵ -lactone (intramolecular) or an anhydride. Root Cause: You are likely using the side-chain unprotected amino acid. Upon activation of the C-terminus (using HATU, DIC/HOBt), the C6-hydroxyl group acts as an internal nucleophile, attacking the activated ester before the external amine can react. Solution:

- Immediate Fix: Switch to a side-chain protected derivative. The standard is Fmoc-Nle(6-OtBu)-OH or Fmoc-Nle(6-OBzl)-OH. The bulky tert-butyl or benzyl group physically blocks the hydroxyl oxygen from attacking the carbonyl.

- Alternative: If you must use the unprotected form, use a "pre-activation" strategy where the amino acid is activated at low temperature (0°C) and added immediately to the resin/amine in high excess (5 eq) to favor the intermolecular reaction over the intramolecular cyclization.

Q2: Can I use trityl (Trt) protection for the C6-hydroxyl? Analysis: Yes, but with caveats. Trityl groups are acid-labile.

- Pros: Can be removed with dilute TFA (1-2%), allowing for selective deprotection if you need to modify the hydroxyl group while the peptide is still on the resin (if using a specific linker).
- Cons: The steric bulk of the trityl group at the ϵ -position is significant. Ensure your coupling times are extended to account for slower kinetics.

Section B: Storage & Stability

Q3: Does the free amino acid spontaneously lactonize in water? Analysis: In neutral aqueous solution (pH 7), the equilibrium strongly favors the open hydroxy-acid form over the 7-membered lactone due to the entropic cost of closing a medium-sized ring. Risk Factor: The risk increases significantly at low pH (<3) or in the solid state if the material is not perfectly dry. Acid catalyzes the Fischer esterification mechanism. Protocol: Store the reagent as a lyophilized powder at -20°C in a desiccator. If preparing stock solutions, use a buffered system (pH 6-7.5) rather than unbuffered water or acidic solvents.[1][2]

Technical Protocols

Protocol 1: Preventing Lactonization during Fmoc-SPPS

Use this protocol if you cannot source the pre-protected amino acid.

Objective: Couple unprotected 6-hydroxynorleucine without forming the lactone. Principle: Kinetic control. High concentration of the external nucleophile (amine on resin) and low temperature reduce the rate of intramolecular cyclization.

- Preparation: Swell the resin in DMF. Ensure the N-terminal Fmoc group is removed and the resin is washed.
- Activation (In Situ):

- Dissolve 6-hydroxynorleucine (5.0 eq relative to resin loading) in DMF.
- Add Oxyma Pure (5.0 eq) and DIC (5.0 eq).
- Crucial Step: Do not pre-activate for more than 30 seconds. The longer the activated ester sits without the resin, the more lactone forms.
- Coupling:
 - Immediately add the mixture to the resin.
 - React for 45–60 minutes.
- Validation:
 - Perform a micro-cleavage test. Analyze via LC-MS.
 - Target Mass: $[M+H]^+$ of the peptide.
 - Impurity: $[M+H - 18]^+$ (Lactone). If the impurity >5%, you must switch to the protected derivative (Protocol 2).

Protocol 2: Recommended Protection Strategy (Self-Validating)

The industry-standard approach for high-fidelity synthesis.

Reagent: Fmoc-Nle(6-OtBu)-OH (Fmoc-6-tert-butoxy-norleucine).

Parameter	Specification	Reason
Protecting Group	tBu (tert-butyl ether)	Stable to base (piperidine) during Fmoc removal; cleaved by TFA (95%) during final cleavage.
Coupling Reagent	HBTU or HATU / DIPEA	Standard activation is safe because the OH is masked.
Cleavage Cocktail	TFA/TIS/H ₂ O (95:2.5:2.5)	Ensures complete removal of the tBu ether.
Validation	¹ H-NMR of final product	Check for disappearance of the tBu singlet (approx 1.2 ppm) to confirm deprotection.

References & Authority

- Chemical Stability of Lactones:
 - Citation: "Under equilibrium conditions, only five- and six-membered lactones are stable... 7-membered rings are less favored."
 - Source: Houben–Weyl Methods of Organic Chemistry.
- Peptide Synthesis Protecting Groups:
 - Citation: "For side-chain hydroxyls in SPPS, tert-butyl (tBu) protection is the standard for Fmoc chemistry to prevent acylation and cyclization."
 - Source: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." [3][4] Chem. Rev.
- Cyclization Mechanisms:
 - Citation: "Lactonization competes with polymerization for longer hydroxy acids... γ -Lactones spontaneously cyclize, while ϵ -lactones require activation."
 - Source: Wikipedia, "Lactone - Synthesis and Reactions."

- Commercial Availability of Protected Forms:
 - Citation: "Na-Fmoc-6-hydroxynorleucine is a key amino acid derivative used in peptide synthesis...[5] often supplied as the tBu or Bzl protected form."
 - Source: Chem-Impex International Product Guide.

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

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